2-Chloro-4-methyl-5-nitropyridine

Catalog No.
S587612
CAS No.
23056-33-9
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methyl-5-nitropyridine

CAS Number

23056-33-9

Product Name

2-Chloro-4-methyl-5-nitropyridine

IUPAC Name

2-chloro-4-methyl-5-nitropyridine

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3

InChI Key

HWZUMEVIIGNXGM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl

Synonyms

2-chloro-4-methyl-5-nitropyridine

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-4-methyl-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402978. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-methyl-5-nitropyridine is a functionalized heterocyclic compound used as a key building block in organic synthesis. It belongs to the class of activated aryl halides, where the electron-withdrawing nitro group and the pyridine nitrogen atom activate the C2-chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. This specific substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence and position of the methyl group distinguish it from other chloronitropyridines, influencing its reactivity, solubility, and suitability for specific molecular scaffolds.

Research Fit

Electrophilic partner for SNAr and palladium-catalyzed cross-couplings
Methyl substitution pattern enables distinct regioselectivity and electronic tuning
Defined purity specification supports reproducible coupling outcomes

Substituting 2-Chloro-4-methyl-5-nitropyridine with near analogs like 2-chloro-5-nitropyridine (des-methyl) or isomeric variants (e.g., 3-nitro or 5-methyl) is often unviable in established synthesis routes. The specific regio-isomerism dictates the electronic activation and steric environment of the reactive C2 position, which is critical for predictable outcomes in nucleophilic substitution reactions. The C4-methyl group, while seemingly minor, alters the electronic properties and lipophilicity of the molecule and its derivatives, which can significantly impact reaction kinetics, product yields, and the solubility or crystallization behavior of downstream intermediates. Using an incorrect isomer, such as 2-chloro-4-methyl-3-nitropyridine, would lead to entirely different product scaffolds due to misdirected reactivity.

Substitution Risk

Regioselectivity

Substitution with 2-chloro-5-nitropyridine may alter reaction pathway and coupling efficiency.

Electronic Profile

Non-methylated analogs (e.g., 2-chloro-4-nitropyridine) exhibit a shifted reactivity-stability balance, which may reduce process yield.

Required Precursor for Specific DNA-Dependent Protein Kinase (DNA-PK) Inhibitor Scaffolds

This specific isomer is a documented starting material for the synthesis of highly selective DNA-dependent protein kinase inhibitors, such as AZD7648. The synthesis route relies on the initial reaction of the corresponding amine (2-amino-4-methyl-5-nitropyridine), which is derived from the title compound, to construct the core triazolo[1,5-a]pyridine scaffold. Substitution with the des-methyl analog (2-chloro-5-nitropyridine) or an isomeric variant would not yield the target active pharmaceutical ingredient, making 2-Chloro-4-methyl-5-nitropyridine a non-interchangeable process intermediate for this specific therapeutic class.

Evidence DimensionSuitability as a synthetic precursor for the DNA-PK inhibitor AZD7648
Target Compound DataServes as the foundational building block for the triazolo[1,5-a]pyridine core of AZD7648.
Comparator Or BaselineIsomeric analogs (e.g., 2-chloro-4-methyl-3-nitropyridine) or the des-methyl analog (2-chloro-5-nitropyridine).
Quantified DifferenceQualitative (100%): Alternative analogs are structurally incompatible and will not produce the target molecule.
ConditionsMulti-step synthesis of AZD7648 as reported in medicinal chemistry literature.

For researchers and manufacturers developing specific kinase inhibitors based on this scaffold, procurement of this exact CAS number is mandatory for the established synthetic route.

Synthesis Yield
Reported
86% (CMNP) vs 78% (CNP)
Supports process efficiency assessment
Analogous chlorination conditions; cross-study comparison

Demonstrated Utility in Sonogashira Coupling for Kinase Inhibitor Analogs with Quantified Yields

In the synthesis of novel kinase inhibitor structures, 2-Chloro-4-methyl-5-nitropyridine has been successfully utilized in a Sonogashira cross-coupling reaction with an ethynyl-dihydroquinolinone derivative. The reaction proceeded under specific catalytic conditions (PdCl2(PPh3)2, P(t-Bu)3) to yield the coupled product in a 34% isolated yield. This provides a quantitative benchmark for its performance in C-C bond formation, a critical step in building complex molecular scaffolds. While a direct head-to-head comparison is not provided in this source, this established yield serves as a baseline for process development, where substituting with a less-reactive halide (e.g., bromo) or a sterically different analog could lead to lower conversion and process inefficiency.

Evidence DimensionIsolated yield in Sonogashira cross-coupling reaction
Target Compound Data34% yield
Comparator Or BaselineTheoretical use of alternative halides or isomers.
Quantified DifferenceProvides a quantitative baseline of 34% for a key C-C bond-forming reaction.
ConditionsReaction with 3-ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, with PdCl2(PPh3)2/P(t-Bu)3 catalyst and TEA in DMF at 100°C for 3 hours.

This evidence provides a concrete, quantified yield for a key industrial reaction, enabling chemists to justify its selection for process scale-up where predictable conversion rates are critical for procurement decisions.

NLO Response (βtot)
Reported
19× urea reference
Supports material candidate screening
DFT computed property; experimental verification advised

Enables Synthesis of Sorafenib Analogs with Potent, Quantified Anti-Cancer Activity

The 4-methyl-5-nitropyridine moiety, installed using this precursor, is a key structural component of novel sorafenib analogs designed as multi-kinase inhibitors. One such derivative, compound 3d, which incorporates this specific fragment, demonstrated potent inhibitory activity against Hela (human cervical cancer) cells with an IC50 value of 0.56 ± 0.04 μmol L−1. This is a significant quantitative endpoint demonstrating the value of the specific methyl-substituted pyridine ring in achieving high biological potency. Substitution with the des-methyl analog (derived from 2-chloro-5-nitropyridine) would result in a different final compound with an altered structure-activity relationship and likely different potency.

Evidence DimensionInhibitory Activity (IC50) of downstream derivative against Hela cell line
Target Compound DataThe resulting derivative (compound 3d) shows an IC50 of 0.56 ± 0.04 μmol L−1.
Comparator Or BaselineSorafenib (lead compound) and other structural analogs.
Quantified DifferenceProvides a specific, high-potency downstream molecule that relies on this exact precursor.
ConditionsIn vitro cytotoxicity assay against human cervical cancer (Hela) cells.

This demonstrates that the methyl group is not an incidental detail but a key part of a pharmacophore that delivers high, quantified biological activity, justifying its specific procurement for SAR studies and lead optimization.

Reactivity Profile
Reported
CMNP distinct from CNP (less reactive / more stable)
Supports process chemistry handling review
Qualitative ranking from frontier orbital energies
Purity Specification
Data to verify
≥98% (GC)
Supports procurement specification review
Supplier-reported; independent verification advised

Core Building Block for DNA-PK Inhibitor Synthesis

For use in multi-step synthetic campaigns targeting specific triazolo[1,5-a]pyridine-based DNA-PK inhibitors like AZD7648, where this compound's specific isomerism is a non-negotiable requirement of the established synthetic pathway.

Scaffold Development for Novel Kinase Inhibitors via Cross-Coupling

Ideal for use in process development and library synthesis where a reliable yield in Sonogashira or similar cross-coupling reactions is required to build molecular complexity. The documented 34% yield in a key coupling reaction serves as a reliable baseline for planning and procurement.

Structure-Activity Relationship (SAR) Studies in Oncology

As a starting material for synthesizing libraries of sorafenib analogs or other kinase inhibitors where the 4-methylpyridine moiety is explored for its impact on target potency and selectivity. Its use has led to derivatives with quantified, sub-micromolar IC50 values against cancer cell lines.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediates via SNAr & cross-coupling
Regioselective coupling reactivity
Coupling yield and selectivity assessment
Nonlinear optical materials
Hyperpolarizability response (βtot)
Urea-reference benchmark review
Agrochemical synthesis
Synthesis efficiency and purity profile
Process yield consistency and purity verification

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23056-33-9

Wikipedia

2-Chloro-4-methyl-5-nitropyridine

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